Computed Lipophilicity Compared to 5-Des-Phenyl Analog (CHEMBL1767244) and Potential Impact on Membrane Permeability
The target compound has a computed XLogP3 of 4.5 , whereas the 5-des-phenyl analog 2-(2-(3,5-dimethylphenyl)acetamido)thiophene-3-carboxamide (CHEMBL1767244) has a computed AlogP of 2.65 . This 1.85 log-unit increase in lipophilicity is attributable to the additional 5-phenyl ring and the 2,4-dimethyl substitution pattern, which increase the hydrocarbon surface area. The higher logP suggests superior passive membrane permeation potential, though it may also elevate the risk of nonspecific binding and reduced aqueous solubility .
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | CHEMBL1767244: AlogP = 2.65 |
| Quantified Difference | Δ logP = +1.85 |
| Conditions | Computed values: XLogP3 (PubChem) vs. AlogP (ChEMBL) |
Why This Matters
A higher logP renders the compound more suitable for target engagement within hydrophobic protein pockets or for intracellular targets requiring membrane transit, directly guiding procurement decisions for assay design.
- [1] PubChem Compound Summary for CID 16857923, computed XLogP3-AA = 4.5. View Source
- [2] ChEMBL Compound Report Card CHEMBL1767244, AlogP = 2.65. View Source
